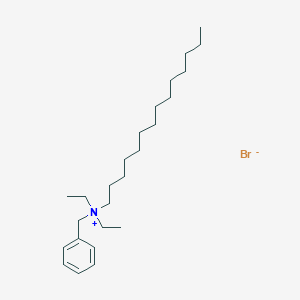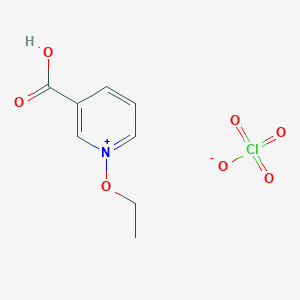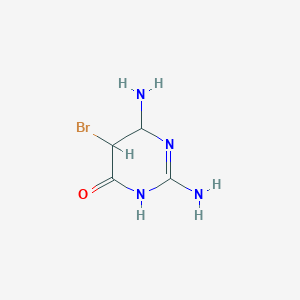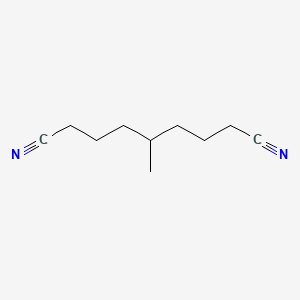![molecular formula C22H18F2N2O B14373619 N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide CAS No. 90276-67-8](/img/structure/B14373619.png)
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring attached to a carboxamide group, with a but-3-en-1-yl chain substituted with two 4-fluorophenyl groups. Its distinct molecular configuration makes it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst, followed by further reactions to introduce the pyridine and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: A precursor in the synthesis of polyetheretherketone (PEEK) and other high-performance polymers.
Bis(4-fluorophenyl)methanone: Used in organic synthesis and material science.
Bis(4-fluorophenyl)phenylphosphine oxide: Employed in the preparation of chlorine-tolerant polymers for desalination.
Uniqueness
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
90276-67-8 |
|---|---|
Formule moléculaire |
C22H18F2N2O |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[4,4-bis(4-fluorophenyl)but-3-enyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18F2N2O/c23-19-9-5-16(6-10-19)21(17-7-11-20(24)12-8-17)4-2-14-26-22(27)18-3-1-13-25-15-18/h1,3-13,15H,2,14H2,(H,26,27) |
Clé InChI |
IZAJXJHYUMOABH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NCCC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)

-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)



phosphane](/img/structure/B14373608.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
